5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrolizine ring system with a methyl group at the 5-position, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolizine derivatives such as 1H-pyrrolizine-7-methanol and heliotridine . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine is unique due to its specific substitution pattern and the resulting biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
100860-10-4 |
---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.199 |
IUPAC Name |
5-methyl-2,3,7,8-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H13N/c1-7-4-5-8-3-2-6-9(7)8/h4,8H,2-3,5-6H2,1H3 |
InChI Key |
DNVAMODRICUCFM-UHFFFAOYSA-N |
SMILES |
CC1=CCC2N1CCC2 |
Synonyms |
1H-Pyrrolizine,5,6,7,7a-tetrahydro-3-methyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.